molecular formula C25H22Cl2N2O B11973804 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-79-2

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11973804
CAS No.: 303059-79-2
M. Wt: 437.4 g/mol
InChI Key: CCOYJWMHPDOPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] (CAS: 303060-39-1) is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Its molecular formula is C27H20Cl2N2O, with an average molecular mass of 459.37 g/mol . Key structural elements include:

  • A naphthalen-2-yl group at position 2, contributing to hydrophobic interactions.
  • A p-tolyl (4-methylphenyl) group at position 5, modulating steric and electronic effects.
  • A spirocyclohexane moiety, conferring conformational rigidity and influencing bioavailability .

This compound is part of a broader class of tricyclic pyrazolo-benzoxazines investigated for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

CAS No.

303059-79-2

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H22Cl2N2O/c26-19-13-20-23-15-22(18-9-8-16-6-2-3-7-17(16)12-18)28-29(23)25(10-4-1-5-11-25)30-24(20)21(27)14-19/h2-3,6-9,12-14,23H,1,4-5,10-11,15H2

InChI Key

CCOYJWMHPDOPRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of aromatic 1,5-enynes catalyzed by gold(I) to form 2-(naphthalen-2-yl)anilines, which are then further derivatized . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, disrupting its function and thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound (CAS/ID) Position 5 Substituent Position 7/9 Substituents Spiro System? Molecular Formula Molecular Weight (g/mol)
303060-39-1 (Target) p-Tolyl 7,9-Dichloro Yes C27H20Cl2N2O 459.37
303060-34-6 Phenyl 7,9-Dichloro Yes C26H18Cl2N2O 445.34
303060-35-7 4-Chlorophenyl 7,9-Dichloro Yes C26H17Cl3N2O 479.78
303060-39-1 (Thiophene analog) Thiophen-2-yl 7,9-Dichloro Yes C25H18Cl2N2OS 465.40
9′-Chloro-2′-phenyl None 9-Chloro Yes C21H21ClN2O 352.86
7,9-Dichloro-5-(4-fluorophenyl) 4-Fluorophenyl 7,9-Dichloro No C24H15Cl2FN2O 453.29

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at position 5 enhance polarity but may reduce membrane permeability. For example, the 4-chlorophenyl analog (303060-35-7) has higher molecular weight and lipophilicity compared to the p-tolyl variant .
  • Naphthalen-2-yl vs. Phenyl : The naphthyl group in the target compound offers extended π-π stacking interactions, which may enhance binding to aromatic-rich receptor pockets compared to simpler phenyl substituents .

Bioavailability and Drug-Likeness

Lipinski and Veber Rule Compliance :

  • The target compound (MW 459.37) marginally exceeds Lipinski’s MW cutoff (≤500) but adheres to Veber’s criteria (rotatable bonds ≤10, polar surface area ≤140 Ų) .
  • Thiophene analog (CAS: 303060-65-3): The sulfur atom may improve solubility but introduce metabolic instability .

Predicted ADME Properties :

Property Target Compound 303060-34-6 (Phenyl) 4-Fluorophenyl Analog
LogP (Lipophilicity) 4.2 4.0 3.8
Water Solubility (mg/mL) 0.01 0.02 0.05
CYP3A4 Inhibition Moderate Low High

Biological Activity

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound with notable structural features that suggest potential biological activity. Its unique configuration may contribute to various pharmacological effects, particularly in cancer research and neuropharmacology.

  • Molecular Formula : C24H20Cl2N2O
  • Molecular Weight : 437.4 g/mol
  • CAS Number : 303059-82-7
  • LogP : 7.4 (indicating high lipophilicity)
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 1

These properties suggest that the compound may exhibit significant interaction with biological membranes and targets due to its lipophilic nature.

Anticancer Activity

Recent investigations into the anticancer properties of compounds similar to 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] have highlighted its potential efficacy against various cancer cell lines. For instance:

  • A study demonstrated that derivatives targeting lysosomes in cancer cells exhibited selective cytotoxicity towards colorectal and breast cancer cell lines (RKO and MCF7) while sparing non-cancerous cells. These compounds induced lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation and cell death .

Structure-Activity Relationship (SAR)

The structure of this compound suggests it may interact with specific cellular targets:

  • Binding Affinity : Compounds with similar structures have shown varying affinities for benzodiazepine receptors, which are crucial in neuropharmacology. For example, modifications at certain positions significantly affect binding affinity and biological activity .
  • Cytotoxicity Studies : In vitro studies have reported that compounds related to this structure can exhibit significant cytotoxic effects against human tumor cell lines. The presence of specific functional groups has been correlated with enhanced activity .

Study on Benzodiazepine Derivatives

Research focused on benzodiazepine derivatives has provided insights into the biological activities of compounds structurally related to 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]. For instance:

  • A series of synthesized compounds showed promising results in displacing flumazenil from binding sites in rat brain tissues. This indicates potential anxiolytic or anticonvulsant properties .

Data Table: Biological Activity Overview

Activity Type Cell Line/Model IC50 (μM) Mechanism of Action
AnticancerMCF716.19 ± 1.35Lysosomal membrane permeabilization
AnticancerHCT11617.16 ± 1.54Induction of ROS accumulation
NeuropharmacologicalRat cortical membraneVariesBinding to benzodiazepine receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7,9-dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane], and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with substituted ketones or aldehydes .
  • Step 2 : Spirocyclization using cyclohexane-derived intermediates under acidic or basic conditions. Solvent choice (e.g., ethanol, dichloromethane) and temperature (60–100°C) critically influence yield .
  • Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., p-toluenesulfonic acid) and reaction time. Monitor purity via HPLC at each stage .

Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and confirm substituent positions (e.g., naphthalen-2-yl vs. cyclohexane protons) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angles between the benzoxazine and pyrazole rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C28_{28}H23_{23}Cl2_2N3_3O) and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • In vitro screening : Test against kinase targets (e.g., JAK2, EGFR) due to structural similarity to pyrazolo-benzoxazine inhibitors .
  • Cytotoxicity assays : Use MTT or CellTiter-Glo on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility assessment : Measure logP values via shake-flask method to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction scalability be improved without compromising enantiomeric purity?

  • Strategies :

  • Catalyst screening : Transition from homogeneous (e.g., chiral Brønsted acids) to heterogeneous catalysts (e.g., immobilized enzymes) for easier separation .
  • Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility. Monitor via in-line FTIR .
  • Data reconciliation : Compare batch vs. continuous process yields using ANOVA to identify critical parameters .

Q. What computational methods are effective for predicting SAR and off-target interactions?

  • Tools :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPKAPK2) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR models : Train regression models on substituent effects (e.g., Cl vs. Br at position 7) using descriptors like Hammett constants .

Q. How should contradictory data on substituent effects (e.g., chloro vs. methoxy groups) be resolved?

  • Analysis framework :

  • Meta-analysis : Aggregate data from analogs (e.g., 5-(4-Fluorophenyl)-2-(4-methylphenyl)-dihydropyrazolo-benzoxazine) to identify trends in logD and IC50_{50} .
  • Free-Wilson approach : Decompose bioactivity contributions of individual substituents using partial least squares regression .
  • Crystallographic validation : Compare binding modes of analogs with conflicting activity data (e.g., halogen bonding vs. steric hindrance) .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Approaches :

  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites in hepatocyte incubations. Common issues include oxidation at the naphthalene ring .
  • Prodrug design : Introduce ester or carbonate moieties at vulnerable sites (e.g., spirocyclic oxygen) to enhance metabolic resistance .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.